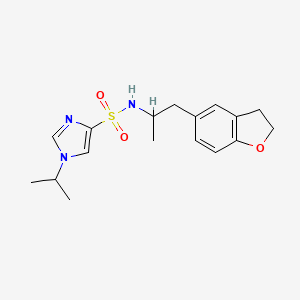
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-isopropyl-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-isopropyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A benzofuran moiety , which is known for its diverse pharmacological properties.
- An imidazole ring , contributing to its potential as a bioactive agent.
- A sulfonamide group , which has been linked to various therapeutic effects.
Molecular Formula: C15H20N4O2S
Molecular Weight: 320.42 g/mol
CAS Number: 2034574-25-7
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Core: This is achieved through cyclization reactions involving phenolic compounds.
- Alkylation: The propan-2-yl group is introduced using suitable alkylating agents.
- Formation of the Imidazole Ring: This step often involves condensation reactions with appropriate precursors.
- Sulfonamide Bond Formation: The final step involves the reaction of the imidazole derivative with sulfonamide.
Antimicrobial Properties
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. The benzofuran moiety may enhance this effect by interacting with bacterial enzymes or receptors.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 32 | Bacterial Inhibition |
| Compound B | 16 | Antifungal Activity |
| N-(...)-Sulfonamide | 8 | Broad-spectrum activity |
Anticancer Activity
Studies have shown that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer cell lines is an area of active research.
Case Study: In Vitro Anticancer Activity
In a study conducted on various cancer cell lines, this compound demonstrated:
- IC50 Values: Ranging from 10 to 20 μM across different cell lines.
This suggests promising potential for further development as an anticancer agent.
Toxicity Studies
Toxicity assessments are crucial in evaluating the safety profile of new compounds. Preliminary studies using zebrafish embryos indicated that the compound exhibited low toxicity levels, suggesting it could be a safe candidate for further pharmacological studies .
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-12(2)20-10-17(18-11-20)24(21,22)19-13(3)8-14-4-5-16-15(9-14)6-7-23-16/h4-5,9-13,19H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKVNHGEVWXCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NC(C)CC2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














